2-Chloro-N-(2-phenylbenzo[d]oxazol-6-yl)acetamide
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Overview
Description
2-Chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a one-pot synthesis method involves the reaction of 2-aminophenol with aldehydes in the presence of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including 2-chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide, often utilize scalable synthetic routes that ensure high yields and purity. These methods may involve the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal yields.
Major Products
The major products formed from the reactions of 2-chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
2-Chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
2-Chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide can be compared with other benzoxazole derivatives, such as:
2-Amino benzoxazole: Known for its antimicrobial and anticancer activities.
2-Phenyl benzoxazole: Exhibits similar biological activities but may differ in its potency and selectivity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid and exhibit anti-inflammatory properties.
Properties
Molecular Formula |
C15H11ClN2O2 |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-chloro-N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c16-9-14(19)17-11-6-7-12-13(8-11)20-15(18-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19) |
InChI Key |
TZOXRGVXLCQEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)CCl |
Origin of Product |
United States |
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